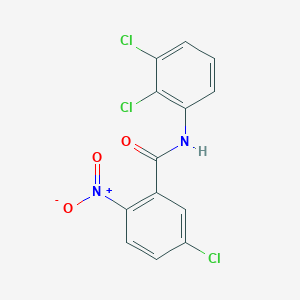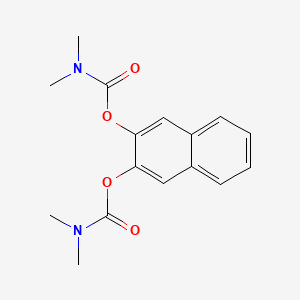
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exerts its anticancer activity by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC inhibitors induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer activity, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and to have anti-inflammatory activity. N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, which makes it a useful tool for studying the role of HDACs in various biological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been well-characterized in terms of its pharmacokinetics and toxicity, which makes it a safe and reliable compound for use in animal studies.
However, there are also limitations to using N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments. One limitation is that it has poor water solubility, which can make it difficult to administer in vivo. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used as therapeutics for cancer and other diseases. Additionally, there is interest in exploring the use of HDAC inhibitors in combination with other therapies, such as immunotherapy and targeted therapies. Finally, there is interest in exploring the role of HDACs in other biological processes, such as development and aging.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the reaction of 5-chloro-2-methoxyaniline with 2-isopropyl-5-methylphenol to form N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. The reaction is catalyzed by triethylamine and is carried out in a mixture of dichloromethane and methanol. The product is then purified by recrystallization from ethanol.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-12(2)15-7-5-13(3)9-18(15)24-11-19(22)21-16-10-14(20)6-8-17(16)23-4/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLHAIBGRYNAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6985902 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)

![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)


![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)


![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)